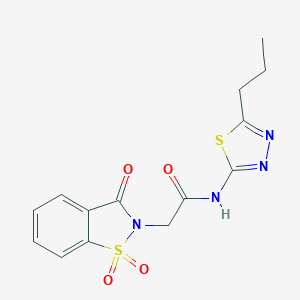![molecular formula C18H21NO2 B249514 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid](/img/structure/B249514.png)
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid, also known as IBMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a white crystalline powder with a molecular weight of 305.4 g/mol. IBMA belongs to the family of benzoic acid derivatives and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid is not fully understood, but it is believed to act on several cellular pathways. It has been reported to inhibit the production of inflammatory cytokines and to activate the immune system. 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth.
Biochemical and Physiological Effects:
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has been reported to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to have anti-cancer effects in vitro and in vivo. 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid. One area of interest is the development of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the potential neuroprotective effects of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid and its use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid and to optimize its synthesis and purification methods.
Synthesemethoden
The synthesis of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid involves the reaction of 4-isopropylbenzylamine with 4-formylbenzoic acid in the presence of a catalyst. The resulting product is then purified and crystallized to obtain the final compound. This method has been reported in several scientific publications and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Several studies have investigated the effects of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid on various cell lines and animal models, and the results have been promising.
Eigenschaften
Produktname |
4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-[[(4-propan-2-ylphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C18H21NO2/c1-13(2)16-7-3-14(4-8-16)11-19-12-15-5-9-17(10-6-15)18(20)21/h3-10,13,19H,11-12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
HNPZWJJBLWSRGN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)

![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)



![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)


![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)


![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
